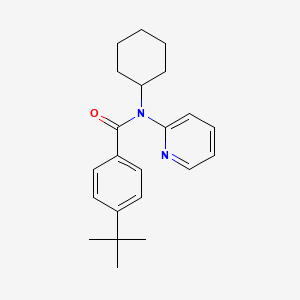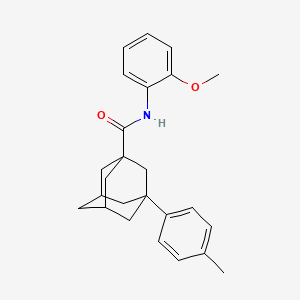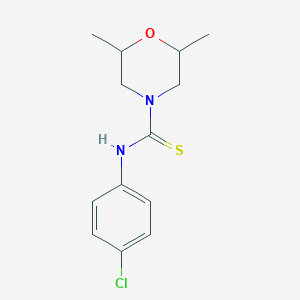![molecular formula C21H22ClN3O B4022857 3-(3-chlorophenyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B4022857.png)
3-(3-chlorophenyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide
Vue d'ensemble
Description
Research into structurally similar compounds often focuses on exploring their potential as pharmaceutical agents, investigating their synthesis, molecular structures, chemical reactions, and properties. These studies contribute to a broader understanding of their chemical behavior and potential applications.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step processes that aim to introduce specific functional groups, facilitating the desired chemical properties. For example, Dickens et al. (1991) described the synthesis of a compound designed to act as a pro-drug for targeting anaerobic bacteria, demonstrating the synthesis of complex molecules with specific biological targets (Dickens et al., 1991).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, revealing details about molecular conformations and interactions. Sharma et al. (2017) reported on the crystal structure of a compound, providing insights into its geometric configuration and potential for forming specific molecular interactions (Sharma et al., 2017).
Chemical Reactions and Properties
Research on related compounds often explores their reactivity and interactions with various reagents, shedding light on their chemical behavior. This includes studies on their antibacterial and anticandidal activities, demonstrating the potential pharmaceutical applications of these compounds (Ovonramwen et al., 2021).
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-[(1-ethylimidazol-2-yl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-2-25-12-11-23-20(25)15-24-21(26)14-19(16-7-4-3-5-8-16)17-9-6-10-18(22)13-17/h3-13,19H,2,14-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDVYAQHSVUHIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CNC(=O)CC(C2=CC=CC=C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[({4-[(2-pyridinylamino)carbonyl]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4022779.png)
![ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4022792.png)
![methyl 3-nitro-5-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoate](/img/structure/B4022797.png)
![1-[3-(2-thienylthio)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4022803.png)
![N-[2-(cyclohexylthio)ethyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B4022810.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4022816.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4022820.png)
![8-[(2-methyl-1-piperidinyl)carbonyl]-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4022824.png)


![6-(4-methoxybenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4022852.png)
![N-(4-ethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4022866.png)

